molecular formula C22H26N6O4S B11255248 4-(6-(4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

4-(6-(4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

Cat. No.: B11255248
M. Wt: 470.5 g/mol
InChI Key: NBPCVLAEJYTBIL-UHFFFAOYSA-N
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Description

4-(6-{4-[4-(2-METHYL-1,3-OXAZOL-4-YL)BENZENESULFONYL]PIPERAZIN-1-YL}PYRIDAZIN-3-YL)MORPHOLINE is a complex organic compound that features a combination of oxazole, benzenesulfonyl, piperazine, pyridazine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[4-(2-METHYL-1,3-OXAZOL-4-YL)BENZENESULFONYL]PIPERAZIN-1-YL}PYRIDAZIN-3-YL)MORPHOLINE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the oxazole ring: This step typically involves the cyclodehydration of an appropriate precursor in the presence of a dehydrating agent such as sulfuric acid.

    Introduction of the benzenesulfonyl group: This is achieved through sulfonylation using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Piperazine coupling: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Pyridazine ring formation: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Morpholine attachment: The final step involves the coupling of morpholine to the pyridazine ring, typically through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[4-(2-METHYL-1,3-OXAZOL-4-YL)BENZENESULFONYL]PIPERAZIN-1-YL}PYRIDAZIN-3-YL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(6-{4-[4-(2-METHYL-1,3-OXAZOL-4-YL)BENZENESULFONYL]PIPERAZIN-1-YL}PYRIDAZIN-3-YL)MORPHOLINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-{4-[4-(2-METHYL-1,3-OXAZOL-4-YL)BENZENESULFONYL]PIPERAZIN-1-YL}PYRIDAZIN-3-YL)MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Known for its antimicrobial and enzyme inhibitory activities.

    2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)one: Exhibits antibacterial potential.

Uniqueness

4-(6-{4-[4-(2-METHYL-1,3-OXAZOL-4-YL)BENZENESULFONYL]PIPERAZIN-1-YL}PYRIDAZIN-3-YL)MORPHOLINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26N6O4S

Molecular Weight

470.5 g/mol

IUPAC Name

4-[6-[4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C22H26N6O4S/c1-17-23-20(16-32-17)18-2-4-19(5-3-18)33(29,30)28-10-8-26(9-11-28)21-6-7-22(25-24-21)27-12-14-31-15-13-27/h2-7,16H,8-15H2,1H3

InChI Key

NBPCVLAEJYTBIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5

Origin of Product

United States

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